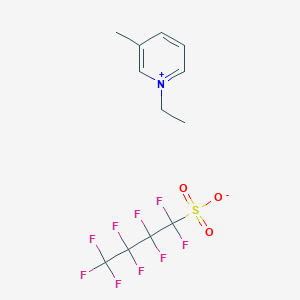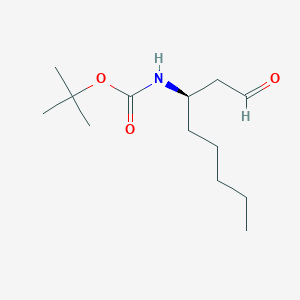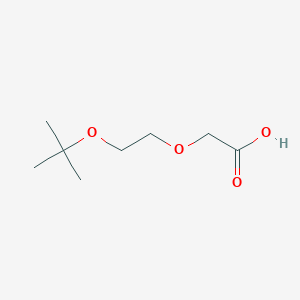
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate; 99%
Übersicht
Beschreibung
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate is a compound with the molecular formula C12H12F9NO3S . It is also known by its CAS number 1015420-87-7 . The compound is a mixture or salt, and its conformer generation is disallowed .
Molecular Structure Analysis
The IUPAC name for this compound is 1-ethyl-3-methylpyridin-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate . The InChI and Canonical SMILES representations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The molecular weight of the compound is 421.28 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 12 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 421.03941788 g/mol . The topological polar surface area is 69.5 Ų , and it has a heavy atom count of 26 . The density of the compound is 1.52 g/cm³ at 23 °C .Wissenschaftliche Forschungsanwendungen
Solubilization of Atmospheric Gases
A study by Ferreira et al. (2019) explores the application of fluorinated ionic liquids (FILs), including 1-ethyl-3-methylpyridinium perfluorobutanesulfonate, in solubilizing atmospheric gases such as oxygen (O2), nitrogen (N2), and carbon dioxide (CO2). This research highlights the potential of these FILs as alternatives to perfluorocarbons (PFCs) in industrial applications, focusing on their thermodynamic behavior in the presence of these gases (Ferreira et al., 2019).
Gas Permeation Properties
Pereiro et al. (2013) conducted research on the gas permeation properties of 1-ethyl-3-methylpyridinium perfluorobutanesulfonate, examining its effectiveness in creating supported liquid membranes for gas separation. This study contributes to the understanding of gas solubility and diffusivity in FILs, which is crucial for industrial separation processes (Pereiro et al., 2013).
Environmental Impact Studies
Several studies, such as those by Ehresman et al. (2007) and Olsen et al. (2008), have investigated the presence and concentration of perfluorinated compounds, including perfluorobutanesulfonate, in various environmental matrices. These studies provide insights into the environmental fate and potential impacts of these substances (Ehresman et al., 2007); (Olsen et al., 2008).
Atmospheric Chemistry
Research by Martin et al. (2006) examined the atmospheric chemistry of perfluoroalkanesulfonamides, including N-ethyl perfluorobutanesulfonamide. This study provides valuable data on the atmospheric reactions and potential environmental transport of these compounds (Martin et al., 2006).
Novel Compound Identification
Newton et al. (2017) identified novel polyfluorinated compounds in environmental samples near manufacturing facilities. This research underscores the importance of monitoring and identifying new fluorinated compounds, including perfluorobutanesulfonate derivatives (Newton et al., 2017).
Chemical Synthesis
Wang et al. (2015) explored the use of zirconocene bis(perfluorobutanesulfonate) as a catalyst in the synthesis of N-heterocyclic compounds. This study highlights the potential of perfluorobutanesulfonate derivatives in facilitating efficient and environmentally friendly chemical syntheses (Wang et al., 2015).
Safety and Hazards
The compound should be handled with care to avoid contact with skin or inhalation of spillage, dust, or vapor . It should not be washed into water courses or contaminate public drains or water supply . Dust formation should be avoided, and any spillage should be collected and reclaimed or disposed of in sealed containers in licensed waste .
Eigenschaften
IUPAC Name |
1-ethyl-3-methylpyridin-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C4HF9O3S/c1-3-9-6-4-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-7H,3H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOPJNCLIAYPRS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895607 | |
| Record name | 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015420-87-7 | |
| Record name | 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)












